A closely related analog, NSC 368390 (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium salt), emerged from a research program exploring the anticancer activity of substituted 4-quinolinecarboxylic acids []. NSC 368390 displayed significant efficacy against various human solid tumor xenografts in mice, including breast, lung, stomach, and colon carcinomas []. The compound exhibited superior efficacy compared to existing chemotherapeutic agents like 1-beta-D-Arabinofuranosylcytosine, Adriamycin, and fluorouracil in inhibiting the growth of human colon tumors []. Due to its promising antitumor activity and water solubility, NSC 368390 underwent further development as a Phase 1 anticancer agent [].
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: 13538-21-1
CAS No.: